![molecular formula C29H33NO5 B11154867 7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11154867.png)
7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety, a benzyloxy group, and a chromen-2-one core. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Decahydroisoquinoline Moiety: This step involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents to form the decahydroisoquinoline structure.
Introduction of the Benzyloxy Group: The benzyloxy group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and acetic anhydride.
Coupling Reactions: The final step involves coupling the decahydroisoquinoline moiety with the chromen-2-one core through a series of condensation and oxidation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.
Chemical Reactions Analysis
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups, forming corresponding ketones and aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Condensation: The compound can participate in condensation reactions, forming larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in oxidative stress and inflammation, reducing the production of reactive oxygen species and inflammatory mediators.
Modulate Receptors: The compound may interact with cellular receptors, modulating signaling pathways that regulate cell growth, apoptosis, and immune responses.
Antioxidant Activity: Its structure allows it to scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities, particularly in antimicrobial and anticancer research.
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds have a similar isoquinoline moiety and are studied for their neuroprotective and anti-inflammatory properties.
Quinoline-2,4-diones: These compounds are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds.
The uniqueness of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE lies in its combination of functional groups, which imparts a wide range of chemical and biological properties, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C29H33NO5 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4,8-dimethyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C29H33NO5/c1-19-23-11-12-25(34-18-21-8-4-3-5-9-21)20(2)27(23)35-28(32)24(19)16-26(31)30-15-14-29(33)13-7-6-10-22(29)17-30/h3-5,8-9,11-12,22,33H,6-7,10,13-18H2,1-2H3 |
InChI Key |
FTEXZOUEYHZVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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